Mal-NH-PEG8-Boc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H52N2O13 |

|---|---|

Molecular Weight |

648.7 g/mol |

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C30H52N2O13/c1-30(2,3)45-29(36)7-10-37-12-14-39-16-18-41-20-22-43-24-25-44-23-21-42-19-17-40-15-13-38-11-8-31-26(33)6-9-32-27(34)4-5-28(32)35/h4-5H,6-25H2,1-3H3,(H,31,33) |

InChI Key |

BAZYOYUOBODZQO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mal-NH-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-NH-PEG8-Boc is a heterobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This technical guide elucidates the mechanism of action of this compound, detailing the specific roles of its constituent functional groups: the maleimide (B117702) (Mal), the amine (NH) protected by a tert-butyloxycarbonyl (Boc) group, and the eight-unit polyethylene (B3416737) glycol (PEG8) spacer. This document provides a comprehensive overview of the reaction mechanisms, experimental protocols, and data presentation to enable researchers to effectively utilize this versatile linker in their work.

Core Mechanism of Action: A Multi-Functional Approach

This compound is engineered to sequentially or orthogonally conjugate two different molecules. Its mechanism of action is a composite of the distinct reactivities of its functional ends, bridged by a flexible, hydrophilic spacer.

The Maleimide Group: Thiol-Specific Conjugation

The primary reactive site for initial bioconjugation is the maleimide group. It undergoes a highly specific Michael addition reaction with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein, peptide, or other thiol-containing molecule.[1][2] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[1]

The reaction is initiated by the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This results in the formation of a stable carbon-sulfur bond.

The PEG8 Spacer: Enhancing Solubility and Providing Spatial Separation

The eight-unit polyethylene glycol (PEG) chain serves multiple crucial functions. Its hydrophilic nature significantly enhances the aqueous solubility of the linker and the resulting bioconjugate, which is particularly advantageous when working with hydrophobic drugs or proteins.[3] The PEG8 spacer also provides a defined and flexible spatial separation between the two conjugated molecules, which can be critical for maintaining the biological activity of proteins and facilitating the interaction of a conjugated drug with its target.

The Boc-Protected Amine: A Latent Reactive Site

The terminal amine group is temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This protecting group is stable under the conditions required for the maleimide-thiol conjugation, allowing for a sequential conjugation strategy. The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine. This newly available amine can then be used for a second conjugation reaction, commonly forming a stable amide bond with a carboxylic acid or an activated ester.

Data Presentation: Reaction Parameters and Stability

While precise quantitative data for this compound is often application-specific and not extensively published in a comparative format, the following tables summarize typical reaction conditions and stability considerations based on the known chemistry of its functional groups.

Table 1: Typical Reaction Conditions for Maleimide-Thiol Conjugation

| Parameter | Recommended Range | Notes |

| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols while minimizing reaction with amines. |

| Temperature | 4 - 25 °C | Reaction proceeds efficiently at room temperature or below. |

| Stoichiometry | 1.1 - 10 fold molar excess of this compound | Excess linker is often used to drive the reaction to completion. |

| Reaction Time | 1 - 4 hours | Typically sufficient for high conjugation efficiency. |

| Solvent | Aqueous buffers (e.g., PBS), often with a co-solvent like DMSO or DMF | Co-solvents can aid in the solubility of the linker and other reactants. |

Table 2: Stability of the Maleimide-Thiol Linkage

| Condition | Stability Concern | Mitigation Strategy |

| Physiological pH | Retro-Michael reaction (reversal of conjugation) | Hydrolysis of the succinimide (B58015) ring to the more stable succinamic acid can occur over time, reducing the likelihood of the retro-Michael reaction. |

| Presence of excess thiols | Thiol exchange | Can lead to the transfer of the conjugated molecule to other thiols. Prompt purification of the conjugate is recommended. |

Table 3: Conditions for Boc Deprotection

| Parameter | Typical Conditions | Notes |

| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A common and effective reagent for Boc removal. |

| Concentration | 20-50% TFA in DCM | Higher concentrations can lead to faster deprotection but may also increase the risk of side reactions. |

| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature and allowed to warm. |

| Reaction Time | 30 minutes - 2 hours | Monitored by TLC or LC-MS to ensure complete deprotection. |

Experimental Protocols

Protocol for Conjugation of this compound to a Thiol-Containing Peptide

Materials:

-

Thiol-containing peptide

-

This compound

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine

-

Purification system (e.g., HPLC)

Procedure:

-

Peptide Preparation: Dissolve the thiol-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has intermolecular disulfide bonds, reduction with a suitable reducing agent (e.g., TCEP) may be necessary, followed by removal of the reducing agent.

-

Linker Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.

-

Conjugation Reaction: Add the desired molar excess (e.g., 5-fold) of the this compound stock solution to the peptide solution. Gently mix and allow the reaction to proceed at room temperature for 1-2 hours.

-

Quenching: Add a 10-fold molar excess of the quenching solution relative to the starting amount of this compound to react with any unreacted maleimide groups. Incubate for 15-30 minutes.

-

Purification: Purify the resulting conjugate using reverse-phase HPLC to separate the desired product from unreacted peptide, excess linker, and quenching agent.

-

Characterization: Confirm the identity and purity of the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol for Boc Deprotection of the Conjugate

Materials:

-

Boc-protected peptide-PEG8-NH-Mal conjugate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Purification system (e.g., HPLC)

Procedure:

-

Reaction Setup: Dissolve the lyophilized Boc-protected conjugate in anhydrous DCM.

-

Deprotection: Cool the solution to 0 °C in an ice bath. Add TFA to a final concentration of 50% (v/v).

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for another 1-2 hours. Monitor the reaction progress by LC-MS.

-

Solvent Removal: Once the reaction is complete, remove the DCM and TFA by rotary evaporation.

-

TFA Removal: Add toluene to the residue and evaporate under reduced pressure. Repeat this step two more times to ensure complete removal of residual TFA.

-

Purification: Purify the deprotected conjugate by reverse-phase HPLC. The product will be obtained as a TFA salt.

-

Characterization: Confirm the complete removal of the Boc group and the integrity of the conjugate by mass spectrometry.

Mandatory Visualizations

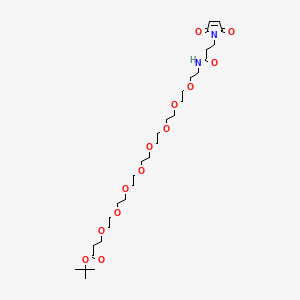

Caption: Overall workflow of this compound conjugation.

Caption: The Michael addition reaction of a maleimide with a thiol.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Conclusion

This compound is a highly effective and versatile heterobifunctional linker. Its mechanism of action, which combines the specificity of maleimide-thiol chemistry with the controlled reactivity of a Boc-protected amine and the beneficial properties of a PEG spacer, makes it an invaluable tool for the construction of complex bioconjugates. A thorough understanding of its reaction kinetics, stability, and the protocols for its use is essential for its successful application in research and drug development.

References

An In-Depth Technical Guide to Mal-NH-PEG8-Boc: Structure, Function, and Application in Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mal-NH-PEG8-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique molecular architecture, featuring a thiol-reactive maleimide (B117702) group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG) spacer, and a protected primary amine (Boc-amine), offers a versatile platform for the precise chemical modification of biomolecules. This guide provides a comprehensive overview of the structure and functional groups of this compound, detailed experimental protocols for its use, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Functional Groups

The this compound molecule is comprised of three key functional components:

-

Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, such as those found in the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[1] This specificity allows for the site-selective modification of biomolecules.

-

Polyethylene Glycol (PEG8) Spacer: The eight-unit PEG linker is a hydrophilic chain that imparts several beneficial properties to the molecule and its conjugates. It enhances aqueous solubility, increases the hydrodynamic volume which can reduce renal clearance of protein conjugates, and provides a flexible spacer arm to minimize steric hindrance between conjugated molecules.[1]

-

Boc-Protected Amine (Boc-NH): The primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to yield a free primary amine.[2] This allows for a second, orthogonal conjugation step, enabling the linkage of another molecule of interest.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Functional components of the this compound linker.

Quantitative Data

The following table summarizes the key quantitative properties of this compound and related linkers with varying PEG chain lengths. This comparative data is essential for researchers in selecting the optimal linker for their specific application.

| Property | Mal-NH-PEG2-Boc | Mal-NH-PEG4-Boc | This compound | Mal-NH-PEG12-Boc |

| Molecular Formula | C18H28N2O7 | C22H36N2O9 | C30H52N2O13 | C38H68N2O17 |

| Molecular Weight ( g/mol ) | 328.4[3] | 416.5[4] | 648.74 [1] | 1571[5] |

| Purity | ≥98%[3] | ≥98%[4] | Typically >95% | ≥95%[5] |

| Appearance | - | - | Colorless to light yellow oil [1] | - |

| Solubility | - | - | DMSO: 500 mg/mL (770.72 mM) [1] | - |

| Storage Conditions | - | - | 4°C, stored under nitrogen. In solvent: -80°C (6 months), -20°C (1 month) [1] | - |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in a typical bioconjugation workflow.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the reaction of the maleimide group with a cysteine residue on a protein.

Materials:

-

Thiol-containing protein (e.g., antibody with engineered cysteines)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: N-acetylcysteine or L-cysteine

-

Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment

Methodology:

-

Protein Preparation:

-

Dissolve the thiol-containing protein in degassed conjugation buffer to a final concentration of 1-5 mg/mL.

-

If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. Note: TCEP is recommended over DTT as it does not require removal before the addition of the maleimide reagent.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

-

Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

-

-

Quenching the Reaction:

-

To cap any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine or L-cysteine to a final concentration of 2-5 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove unreacted this compound and quenching reagent using Size-Exclusion Chromatography (SEC) or dialysis against the desired storage buffer.

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry (LC-MS).

-

Protocol 2: Boc Deprotection to Expose the Amine

This protocol details the removal of the Boc protecting group to yield a free primary amine.

Materials:

-

Boc-protected conjugate from Protocol 1

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

(Optional) Scavenger: Triisopropylsilane (TIS)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup:

-

Dissolve the purified Boc-protected conjugate in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-catalyzed side reactions, a scavenger such as TIS (2.5-5% v/v) can be added.

-

-

Deprotection Reaction:

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

For neutralization, dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine-functionalized conjugate.

-

Application in PROTAC Synthesis and Mechanism of Action

A prime application of this compound is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] this compound serves as a versatile linker in this context.

The following diagram illustrates a typical experimental workflow for the synthesis of a PROTAC using this compound.

Caption: Experimental workflow for PROTAC synthesis.

Once synthesized, the PROTAC mediates the formation of a ternary complex between the target protein and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The signaling pathway of PROTAC-mediated protein degradation is visualized below.

Caption: PROTAC mechanism of action leading to protein degradation.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its well-defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, enables the precise and efficient construction of complex biomolecular conjugates. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the successful application of this compound in bioconjugation and the development of novel therapeutics such as PROTACs.

References

Introduction: The Centrality of the Linker in PROTAC Efficacy

An In-depth Technical Guide on the Role of the PEG8 Spacer in PROTAC Design

Audience: Researchers, scientists, and drug development professionals.

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of target proteins. These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.

The linker is not a passive spacer but a critical determinant of a PROTAC's biological activity. Its composition, length, rigidity, and attachment points profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent degradation. Furthermore, the linker's physicochemical properties affect the molecule's solubility, cell permeability, and overall pharmacokinetic profile.

Among the most commonly employed linker scaffolds are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, synthetic tractability, and biocompatibility. This guide focuses specifically on the role of the 8-unit PEG spacer (PEG8), a frequently utilized linker that often serves as an effective starting point and, in many cases, the optimal length for potent protein degradation.

The Multifaceted Role of the PEG8 Spacer

A PEG8 linker is a deliberate design choice that imparts several advantageous properties to a PROTAC molecule.

-

Optimizing Ternary Complex Formation: The primary function of the linker is to span the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex. The length and flexibility of the PEG8 spacer are often optimal for achieving the necessary proximity and orientation for efficient ubiquitin transfer. A linker that is too short can introduce steric hindrance, preventing complex formation, while a linker that is too long may result in an unstable, non-productive complex with high conformational entropy.

-

Enhancing Physicochemical Properties:

-

Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for administration and bioavailability.

-

Cell Permeability: While large molecular size can be a barrier, the flexible nature of PEG linkers can be advantageous. Some studies suggest that PEG linkers allow PROTACs to adopt folded, more compact conformations in the hydrophobic environment of the cell membrane, effectively shielding polar groups and facilitating passive diffusion—a phenomenon sometimes referred to as the "chameleon effect".

-

-

Providing Flexibility and Versatility: The inherent flexibility of the PEG chain allows the PROTAC to adopt various conformations, increasing the probability of achieving a productive orientation for the ternary complex. From a synthetic standpoint, PEG units of various lengths are readily available, making the systematic exploration of linker length a straightforward optimization strategy.

Quantitative Data Presentation: The Impact of Linker Length

The optimal linker length is empirically determined for each specific POI and E3 ligase pair. A systematic evaluation of linker length is a cornerstone of PROTAC optimization. The following tables summarize quantitative data from studies where linker length was varied, illustrating the critical nature of this parameter.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation PROTACs utilize an ERα ligand connected to a von Hippel-Lindau (VHL) E3 ligase ligand.

| PROTAC ID | Linker Composition (Number of Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |

| PROTAC-1 | ~12 atoms (~3 PEG units) | >1000 | <20 | MCF-7 |

| PROTAC-2 | ~16 atoms (~4 PEG units) | ~25 | ~90 | MCF-7 |

| PROTAC-3 | ~21 atoms (~6 PEG units) | ~150 | ~75 | MCF-7 |

Data synthesized from literature reports.

Table 2: Effect of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

| Linker Length (Number of Atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |

| < 12 | No Degradation Observed | - |

| 21 | 3 | 96% |

| 29 | 292 | 76% |

Data from a study on TBK1 degraders.

Table 3: Comparative Degradation of BRD4 by PROTACs with Varying PEG Linkers Hypothetical data for a series of PROTACs composed of a JQ1 ligand and a VHL ligand.

| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) |

| BRD4-PROTAC-1 | PEG4 | 850 | 45 |

| BRD4-PROTAC-2 | PEG6 | 210 | 78 |

| BRD4-PROTAC-3 | PEG8 (Reference) | 75 | 92 |

| BRD4-PROTAC-4 | PEG10 | 95 | 89 |

| BRD4-PROTAC-5 | PEG12 | 350 | 65 |

This representative data illustrates a common optimization scenario where the PEG8 linker provides the most potent degradation.

Visualization of Pathways and Workflows

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

The degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader, is a well-studied example of PROTAC action. BRD4 is a transcriptional coactivator for numerous oncogenes, most notably c-MYC. A PROTAC utilizing a PEG8 linker can efficiently induce the degradation of BRD4, leading to the suppression of c-MYC transcription and subsequent anti-proliferative effects.

Experimental Workflow: PROTAC Evaluation

The development and characterization of a PROTAC is a systematic process involving synthesis, biochemical assays, and cell-based evaluation to determine potency, efficacy, and mechanism of action.

Detailed Experimental Protocols

Robust and reproducible experimental data are essential for the evaluation of PROTACs. The following are detailed methodologies for key assays.

Western Blotting for Protein Degradation

This is the primary assay to directly measure the extent of target protein degradation.

-

Cell Culture and Treatment: Seed cells (e.g., MCF-7, HeLa) in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (typically 16-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane of an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Detection and Analysis: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Apply an enhanced chemiluminescent (ECL) substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software. Normalize the POI band intensity to the loading control and then to the vehicle control to determine the percentage of remaining protein.

Surface Plasmon Resonance (SPR) for Ternary Complex Characterization

SPR is a powerful label-free technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.

-

Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL complex) onto a sensor chip surface (e.g., CM5 chip via amine coupling).

-

Binary Interaction Analysis:

-

To measure PROTAC-E3 ligase binding, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and a reference flow cell.

-

To measure PROTAC-POI binding, inject a series of POI concentrations over a surface where the PROTAC is captured (e.g., via a specific tag).

-

-

Ternary Complex Analysis: To measure the formation and stability of the ternary complex, inject a solution containing a constant, near-saturating concentration of the PROTAC mixed with varying concentrations of the POI over the immobilized E3 ligase surface. The increase in binding response compared to the PROTAC-only injection indicates ternary complex formation.

-

Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). Calculate the cooperativity factor (alpha), which is the ratio of the binary KD (PROTAC-POI) to the ternary KD. An alpha value > 1 indicates positive cooperativity, where the binding of one protein enhances the binding of the other.

Caco-2 Permeability Assay

This cell-based assay mimics the human intestinal epithelium and assesses a compound's rate of transport, accounting for both passive diffusion and active transport mechanisms.

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell plates) for 18-22 days until they form a confluent, differentiated, and polarized monolayer.

An In-depth Technical Guide to Heterobifunctional Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are indispensable reagents in modern biochemistry, drug development, and diagnostics. These molecules possess two different reactive functional groups, enabling the covalent linkage of two distinct biomolecules in a controlled and sequential manner.[1][2] This intrinsic asymmetry is a key advantage over their homobifunctional counterparts, as it minimizes the formation of undesirable homodimers and polymers, leading to more defined and characterizable conjugates.[1]

The archetypal structure of a heterobifunctional crosslinker consists of two reactive moieties separated by a spacer arm. The choice of reactive groups dictates the target functional groups on the biomolecules (e.g., primary amines on lysine (B10760008) residues, sulfhydryls on cysteine residues), while the length and chemical nature of the spacer arm can be tailored to influence the stability, solubility, and steric accessibility of the final conjugate.[1] This level of control is crucial for applications such as the construction of antibody-drug conjugates (ADCs) with specific drug-to-antibody ratios (DARs), the immobilization of enzymes on solid supports for biosensors, and the elucidation of transient protein-protein interactions within complex cellular pathways.[1]

References

An In-depth Technical Guide to Mal-NH-PEG8-Boc for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of PROTACs

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD results in the physical removal of the target protein, offering the potential for a more profound and durable therapeutic effect. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs).[1][2]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can act catalytically to degrade multiple copies of the target protein.[1][3]

Mal-NH-PEG8-Boc: A Versatile Linker for PROTAC Synthesis

The linker is a critical component of a PROTAC, significantly influencing its efficacy, selectivity, and pharmacokinetic properties. The length, flexibility, and chemical composition of the linker are all crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5]

This compound is a valuable, PEG-based PROTAC linker used in the synthesis of these targeted protein degraders.[6] It features:

-

A Maleimide (Mal) group: This reactive group is typically used for conjugation to thiol-containing residues (like cysteine) on a target-binding ligand.

-

An 8-unit Polyethylene Glycol (PEG8) chain: The PEG linker offers several advantages, including increased hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG8 chain provides an optimal distance and flexibility to facilitate the formation of the ternary complex for many target proteins.[2][5][7]

-

A Boc-protected Amine (NH-Boc) : The tert-butyloxycarbonyl (Boc) protecting group allows for the selective deprotection of the amine, which can then be coupled to an E3 ligase ligand.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C30H52N2O13 |

| Molecular Weight | 648.74 g/mol |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in DMSO |

(Data sourced from MedChemExpress)[6]

The PROTAC Mechanism of Action

The signaling pathway for a PROTAC utilizing a linker like this compound to degrade a target protein is a multi-step process within the cell.

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data on PROTACs Utilizing PEG8 Linkers

The length of the linker is a critical determinant of a PROTAC's degradation efficiency. The following tables summarize quantitative data from studies on PROTACs that utilize PEG8 linkers, demonstrating their effectiveness in degrading specific target proteins.

Case Study 1: IDO1 Degradation

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme and a promising target for cancer immunotherapy. A PROTAC was synthesized by coupling an IDO1 ligand to a thalidomide-PEG8-amine linker, which recruits the Cereblon (CRBN) E3 ligase.[8][9]

| Parameter | Value | Cell Line | Reference |

| DC50 | 2.84 µM | HeLa | [3] |

| Dmax | >90% | HeLa | [9] |

| Time to Dmax | 24 hours | HeLa | [8] |

-

DC50 : The concentration of the PROTAC required to induce 50% degradation of the target protein.[2]

-

Dmax : The maximum percentage of protein degradation observed.[2]

Case Study 2: BTK Degradation

Bruton's tyrosine kinase (BTK) is a validated target in various B-cell malignancies. Several PROTACs have been developed to target BTK for degradation. One such PROTAC, MT-802, utilizes a PEG linker to connect a BTK-specific ligand to a CRBN ligand.[10] While the exact length is proprietary, it is a PEG-based linker and provides a relevant example of this class of degraders. Another study systematically evaluated linker length for BTK degraders, finding that linkers with at least 4 PEG units were effective.[11]

| PROTAC | Target | E3 Ligase | DC50 | Cell Line | Reference |

| MT-802 | BTK | CRBN | <1 nM | MOLM-14 | [12] |

| P13I | BTK | CRBN | ~10 nM | JeKo-1 | [13] |

| RC-1 | BTK | CRBN | 8-40 nM | MOLM-14 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using Mal-amido-PEG8-acid

This protocol outlines a general two-step synthesis for creating a PROTAC using a maleimide-PEG-acid linker. This is a representative example of how a this compound linker would be used after deprotection of the Boc group to reveal a free amine, which would then be coupled to the E3 ligase ligand.

Step 1: Conjugation of the Target Binding Ligand (TBL) to the Linker

-

Reaction Setup : Dissolve the thiol-containing TBL and a slight molar excess of Mal-amido-PEG8-acid in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. A co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be necessary to ensure the solubility of all reactants.[14]

-

Reaction Conditions : Stir the reaction mixture at room temperature. The reaction progress can be monitored by LC-MS. Typically, the reaction is complete within 2-4 hours.[14]

-

Purification : Purify the resulting TBL-linker conjugate using reverse-phase HPLC.

Step 2: Coupling of the E3 Ligase Ligand (E3L) to the TBL-Linker Conjugate

-

Activation of the Carboxylic Acid : Dissolve the purified TBL-linker conjugate in a suitable organic solvent (e.g., DMF). Add an activating agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine).

-

Coupling Reaction : Add the amine-containing E3 ligase ligand (e.g., pomalidomide-NH2) to the activated TBL-linker conjugate solution.

-

Reaction Conditions : Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

-

Final Purification : Purify the final PROTAC molecule by reverse-phase HPLC to obtain a high-purity product for biological evaluation.

Caption: A typical experimental workflow for PROTAC synthesis.[14]

Protocol 2: PROTAC-Induced Protein Degradation Assay via Western Blot

This protocol details the steps to assess the degradation of a target protein in cells following treatment with a PROTAC.[1][15]

Materials:

-

Cultured mammalian cells expressing the target protein

-

6-well or 24-well tissue culture plates

-

Complete cell culture medium

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-Actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Methodology:

-

Cell Plating : Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment. Incubate at 37°C and 5% CO2 for 24 hours.[15]

-

PROTAC Treatment : Prepare serial dilutions of the PROTAC in complete culture medium. A common starting concentration range is 1 nM to 10 µM. Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations. Include a DMSO-only vehicle control. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1]

-

Cell Lysis :

-

Aspirate the medium and wash the cells once with ice-cold PBS.[16]

-

Add an appropriate volume of cold lysis buffer (containing protease inhibitors) to each well.[16]

-

Incubate on ice for 30 minutes with occasional vortexing.[16]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[1]

-

Sample Preparation and SDS-PAGE :

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[1]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Western Blotting :

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[16]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis :

-

Apply the ECL substrate to the membrane.[16]

-

Capture the chemiluminescent signal using an imaging system.[1]

-

Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[1]

-

Caption: A typical experimental workflow for Western Blot analysis.[2]

Protocol 3: Confirmation of Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for successful protein degradation. Several biophysical and cell-based assays can be used to confirm and characterize this interaction.

Co-Immunoprecipitation (Co-IP)

-

Cell Treatment : Treat cells with the PROTAC at a concentration known to induce degradation. It is often beneficial to co-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex and prevent degradation of the target protein.

-

Cell Lysis : Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Immunoprecipitation : Incubate the cell lysate with an antibody against either the target protein or a component of the E3 ligase complex (e.g., an antibody against VHL or CRBN).

-

Capture : Add protein A/G beads to capture the antibody-protein complexes.

-

Washing : Wash the beads several times to remove non-specific binders.

-

Elution : Elute the protein complexes from the beads.

-

Western Blot Analysis : Analyze the eluted samples by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the E3 ligase, and the PROTAC's E3 ligase target. An increased co-precipitation of the target protein with the E3 ligase in the presence of the PROTAC indicates ternary complex formation.[8]

Other Ternary Complex Assays:

-

NanoBRET™ Ternary Complex Assay : A live-cell assay that uses bioluminescence resonance energy transfer (BRET) to detect the proximity of the target protein and the E3 ligase.[17]

-

AlphaLISA® : A bead-based immunoassay that generates a chemiluminescent signal when the target protein and E3 ligase are brought into proximity by the PROTAC.[18]

-

Surface Plasmon Resonance (SPR) : A label-free technique to measure the binding kinetics and affinity of the binary and ternary complexes in real-time.[17]

Conclusion

This compound and similar PEG-based linkers are indispensable tools in the development of PROTACs for targeted protein degradation. The inherent properties of the PEG8 chain, such as hydrophilicity and optimal length, facilitate the synthesis of PROTACs with favorable physicochemical properties and potent degradation activity. The successful degradation of key therapeutic targets like IDO1 and BTK underscores the utility of this linker strategy. The experimental protocols provided in this guide offer a robust framework for the synthesis, evaluation, and mechanistic validation of novel PROTACs, empowering researchers to advance the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. resources.revvity.com [resources.revvity.com]

The Boc Protecting Group: A Comprehensive Technical Guide for Synthetic Chemistry

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the total synthesis of complex natural products. Its widespread adoption is attributed to its robustness under a variety of reaction conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth overview of the Boc group, from its fundamental chemical properties to detailed experimental protocols and its strategic application in complex synthetic endeavors.

Core Principles of the Boc Protecting Group

The Boc group is chemically a tert-butyl carbamate (B1207046). It is introduced to protect primary and secondary amines from participating in unwanted reactions.[1] The steric bulk of the tert-butyl group and the electron-withdrawing nature of the carbonyl group significantly decrease the nucleophilicity and basicity of the protected amine.

Key Properties:

-

Stability: The Boc group is stable to a wide range of nucleophiles, bases, and catalytic hydrogenation conditions.[2][3] This stability allows for a high degree of synthetic flexibility, enabling chemists to perform a variety of transformations on other parts of the molecule without affecting the protected amine.

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions. This is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The mechanism of deprotection involves the formation of a stable tert-butyl cation, which then typically eliminates to form isobutene and carbon dioxide.[6][7]

-

Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to other common amine protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz or Z) group.[2] This orthogonality is crucial for complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), where sequential deprotection is required.[8]

The Chemistry of Boc Protection and Deprotection

Boc Protection of Amines

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc)₂O, also known as Boc anhydride.[3] The reaction is typically carried out in the presence of a base, although it can proceed without one.[9]

Mechanism of Boc Protection:

The protection of an amine with (Boc)₂O proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the electrophilic carbonyl carbons of the anhydride.[9] The resulting tetrahedral intermediate then collapses, eliminating a tert-butoxycarbonate anion, which subsequently decomposes to tert-butoxide and carbon dioxide. The tert-butoxide then deprotonates the newly formed carbamate to yield the final product.[9]

Boc Deprotection

The removal of the Boc group is typically achieved under anhydrous acidic conditions.[10] Trifluoroacetic acid (TFA) is the most commonly used reagent for this purpose, often in a solvent such as dichloromethane (B109758) (DCM).[5][11]

Mechanism of Boc Deprotection:

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid.[6][7] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[12] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide.[7][12] The liberated amine is then protonated by the excess acid to form the corresponding salt.[7]

Due to the generation of the reactive tert-butyl cation, scavengers such as anisole (B1667542) or thioanisole (B89551) are sometimes added to prevent side reactions, like the alkylation of sensitive functional groups within the substrate.[4]

Data Presentation: Quantitative Analysis of Boc Protection and Deprotection

The efficiency of Boc protection and deprotection is influenced by various factors including the substrate, solvent, catalyst, and reaction temperature. The following tables summarize quantitative data from various studies.

Table 1: N-Boc Protection of Various Amines with (Boc)₂O

| Amine Substrate | Solvent | Base/Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Aniline | THF/H₂O | NaHCO₃ | 10 | 95 | [2] |

| 4-Bromoaniline | Water/Acetone | None | 0.5 | 94 | [2] |

| Benzylamine | Dichloromethane | Triethylamine (B128534) | 2 | 98 | [2] |

| Cyclohexylamine | Methanol | None | 3 | 96 | [2] |

| Glycine methyl ester | THF/H₂O | NaHCO₃ | 10 | 92 | [2] |

| Various amines | Water/Acetone | None | 0.13 - 0.2 | >90 | [4] |

| Aniline | Acetonitrile | Yttria-zirconia | 3 | 92 | [13] |

| Benzylamine | Acetonitrile | Yttria-zirconia | 0.5 | 98 | [13] |

| Pyrrolidine | Acetonitrile | Yttria-zirconia | 0.25 | 98 | [13] |

Table 2: Conditions for Boc Deprotection

| Substrate | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| N-Boc Aniline | HCl | Ethyl Acetate (B1210297) | Room Temp. | 0.5 h | - | [4] |

| N-Boc Amino Acid | TFA | Dichloromethane | Room Temp. | 2 h | - | [8] |

| N-Boc Indole | Oxalyl Chloride | Methanol | Room Temp. | 1-4 h | up to 90 | [14] |

| Various N-Boc amines | Water | 90-100 °C | < 12 min | High | [15] | |

| Boc-protected p-chloroaniline | H-BEA zeolite | THF (flow) | 140 °C | < 1 min | High | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the Boc protecting group.

General Protocol for N-Boc Protection of a Primary Amine

This protocol describes a general procedure for the N-Boc protection of a primary amine on a 1 mmol scale.[2][4]

Materials:

-

Primary amine (1.0 mmol)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 eq)

-

Solvent (e.g., Dichloromethane, THF, Acetonitrile, or Water/Acetone mixture)

-

Base (optional, e.g., Triethylamine, NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

1 M HCl (for workup if a base is used)

-

Saturated aqueous NaHCO₃

-

Brine

Procedure:

-

Dissolve the primary amine (1.0 mmol) in the chosen solvent (5-10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

If a base is used, add it to the solution.

-

Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution. The addition can be done in one portion.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (if a base like triethylamine was used), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.

-

If necessary, purify the product by column chromatography on silica (B1680970) gel.

General Protocol for N-Boc Deprotection using TFA

This protocol describes a general procedure for the removal of the Boc group from a protected amine using trifluoroacetic acid.[8]

Materials:

-

N-Boc protected amine (1.0 mmol)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (5-10 mL) in a round-bottom flask.

-

Add trifluoroacetic acid (e.g., 2-10 equivalents, or as a 25% solution in DCM) to the solution at room temperature. Note: The reaction is exothermic and generates gas (CO₂), so ensure adequate ventilation and do not seal the reaction vessel.[11]

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate).

-

Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ will be evolved.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps in a typical Boc-SPPS cycle.[6]

Materials:

-

Boc-protected amino acid

-

Resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM.

-

Boc Deprotection:

-

Treat the resin with a solution of TFA in DCM (typically 25-50%) for about 30 minutes to remove the Boc group from the N-terminal amino acid.

-

Wash the resin thoroughly with DCM.

-

-

Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt of the amine with a solution of DIEA in DCM (typically 5-10%) to generate the free amine.

-

Wash the resin with DCM.

-

-

Coupling:

-

Activate the next Boc-protected amino acid with a coupling reagent (e.g., HBTU) and DIEA in DMF.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitor the coupling reaction for completion (e.g., using the Kaiser test).

-

Wash the resin with DMF and DCM.

-

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF.

Conclusion

The Boc protecting group remains an indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its unique combination of stability and controlled, acid-catalyzed removal provides a robust and versatile strategy for the management of amine functionalities in complex synthetic sequences. A thorough understanding of the principles of Boc protection and deprotection, as well as access to reliable experimental protocols, is essential for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology. The quantitative data and detailed protocols presented in this guide offer a solid foundation for the successful application of the Boc protecting group in a wide range of synthetic endeavors.

References

- 1. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 10. benchchem.com [benchchem.com]

- 11. total-synthesis.com [total-synthesis.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Role of Mal-NH-PEG8-Boc in the Synthesis of PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This technical guide focuses on the pivotal role of Mal-NH-PEG8-Boc, a widely utilized polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and optimization of PROTACs. We will delve into its chemical properties, its strategic application in PROTAC design, and provide detailed experimental protocols and quantitative data for a prominent example of a PROTAC synthesized using a PEG8 linker: the Bruton's Tyrosine Kinase (BTK)-targeting PROTAC, MT-802.

The Multifaceted Role of the this compound Linker

This compound is a trifunctional molecule designed for the modular synthesis of PROTACs. Its structure comprises three key components:

-

Maleimide (B117702) (Mal): A thiol-reactive functional group that enables the specific and covalent conjugation to cysteine residues present on a target protein ligand or other molecular scaffolds.

-

Polyethylene Glycol (PEG8): An eight-unit PEG chain that serves as a flexible spacer. The PEG component is crucial for several reasons:

-

Optimized Ternary Complex Formation: The length and flexibility of the PEG8 linker are critical for enabling the productive formation of the ternary complex between the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, while one that is too long could lead to an unstable complex. The PEG8 length often provides an optimal distance for efficient ubiquitination.

-

Enhanced Physicochemical Properties: PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of the resulting PROTAC molecule. This is a common challenge in PROTAC development and enhancing solubility can improve cell permeability and overall pharmacokinetic properties.

-

-

Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for a controlled, stepwise synthesis. The Boc group is stable under various reaction conditions and can be selectively removed to reveal the primary amine, which can then be coupled to the E3 ligase ligand.

Case Study: MT-802, a BTK-Targeting PROTAC with a PEG Linker

To illustrate the application of a PEG8 linker in PROTAC development, we will focus on MT-802, a potent and selective degrader of Bruton's Tyrosine Kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell malignancies. MT-802 is comprised of a ligand that binds to BTK and a ligand for the Cereblon (CRBN) E3 ligase, connected by a PEG linker. While the original publication does not explicitly name "this compound" as the starting material, the structure of MT-802 is consistent with the use of a PEG8 linker.

Quantitative Data for BTK-Targeting PROTACs

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes the degradation profile of a BTK-targeting PROTAC, SJF620, which was developed through the optimization of MT-802 and shares its core structure, including the PEG linker length.

| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |

| SJF620 | BTK | MOLM-14 | 7.9 | >95 | Lenalidomide analogue |

Data sourced from a study on the optimization of MT-802.

Experimental Protocols

The synthesis of a PROTAC like MT-802 using a this compound linker involves a series of well-defined steps. The following is a generalized protocol based on common synthetic strategies for PROTACs.

Step 1: Conjugation of the Target Protein Ligand to the this compound Linker

This step involves the reaction of the maleimide group of the linker with a thiol group on the BTK ligand.

-

Reagents and Materials:

-

BTK ligand with an available thiol group (1.0 eq)

-

This compound (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the BTK ligand in anhydrous DMF under a nitrogen atmosphere.

-

Add this compound to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by LC-MS.

-

Upon completion, the reaction mixture can be purified by flash column chromatography to yield the BTK ligand-linker conjugate.

-

Step 2: Boc Deprotection

The Boc protecting group is removed to expose the primary amine for subsequent coupling to the E3 ligase ligand.

-

Reagents and Materials:

-

BTK ligand-PEG8-NH-Boc conjugate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the BTK ligand-PEG8-NH-Boc conjugate in DCM.

-

Add TFA (typically 20-50% v/v) to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the reaction by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used in the next step without further purification.

-

Step 3: Coupling of the E3 Ligase Ligand

The final step is the formation of an amide bond between the deprotected amine of the linker and a carboxylic acid group on the E3 ligase ligand.

-

Reagents and Materials:

-

BTK ligand-PEG8-NH2 (1.0 eq)

-

E3 ligase ligand with a carboxylic acid group (e.g., pomalidomide-COOH) (1.1 eq)

-

Peptide coupling reagent (e.g., HATU) (1.2 eq)

-

Anhydrous DMF

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the BTK ligand-PEG8-NH2 to the reaction mixture.

-

Stir the reaction at room temperature overnight, monitoring progress by LC-MS.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions to remove excess reagents and byproducts.

-

The organic layer is dried, filtered, and concentrated. The crude product is then purified by preparative HPLC to yield the final PROTAC molecule.

-

Visualization of Key Pathways and Workflows

To better understand the biological context and experimental processes, the following diagrams have been generated.

A Technical Guide to the Physicochemical Properties of Mal-NH-PEG8-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-NH-PEG8-Boc is a heterobifunctional linker molecule integral to the advancement of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for its characterization, and a visualization of its application in cellular signaling pathways. The strategic design of this linker, incorporating a maleimide (B117702) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the synthesis of complex bioconjugates.

Physicochemical Properties

The inherent characteristics of this compound dictate its behavior in biological and chemical systems. A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 648.74 g/mol | [1] |

| Molecular Formula | C₃₀H₅₂N₂O₁₃ | [1] |

| Appearance | Oil | [1] |

| Color | Colorless to light yellow | [1] |

| Purity | Typically ≥95% (as specified by supplier) | |

| Solubility | Soluble in DMSO (500 mg/mL) | [1] |

| Storage Conditions | Store at 4°C under nitrogen for short-term and -20°C to -80°C for long-term storage. | [1] |

Experimental Protocols

Accurate characterization of this compound is crucial for its effective implementation in research and development. The following are detailed methodologies for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in an appropriate solvent such as a mixture of water and acetonitrile (B52724).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% mobile phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm and 254 nm.

-

-

Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.[2]

-

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Parameters: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis: The chemical shifts, splitting patterns, and integrations of the proton signals are analyzed to confirm the presence of the maleimide, PEG, and Boc functional groups and their expected connectivity. The characteristic peaks for the PEG backbone are typically observed around 3.6 ppm.[3]

Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To verify the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.[4]

-

Mass Spectrometry Analysis:

-

Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the expected molecular weight of this compound.

Aqueous Solubility Assessment by Shake-Flask Method

Objective: To determine the aqueous solubility of this compound.

Methodology:

-

Procedure:

-

Add an excess amount of this compound to a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a vial.[5]

-

Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.[7]

-

Carefully collect a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[]

-

-

Quantification:

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS.[6]

-

A calibration curve is generated using standard solutions of known concentrations to quantify the amount of dissolved compound.

-

Application in PROTAC-Mediated Protein Degradation

This compound is a key component in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[9] The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[9][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. US6828401B2 - Preparation method of peg-maleimide derivatives - Google Patents [patents.google.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 7. enamine.net [enamine.net]

- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]

The Core of PROTACs: An In-depth Technical Guide to PEG Linkers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals.

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's endogenous ubiquitin-proteasome system (UPS) to eliminate proteins of interest (POIs). A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.

Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design. Composed of repeating ethylene (B1197577) glycol units, PEG linkers offer a unique combination of hydrophilicity, flexibility, and biocompatibility. These characteristics are instrumental in addressing the challenges associated with the often large and lipophilic nature of PROTACs, which can lead to poor solubility and limited cell permeability. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTACs, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in the rational design of next-generation protein degraders.

The Multifaceted Role of PEG Linkers

The linker in a PROTAC is not merely a passive spacer but an active contributor to the molecule's biological activity. The length, composition, and attachment points of the linker can all influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cellular permeability, and ultimately, the degradation efficiency of the molecule.

Enhancing Physicochemical Properties

A significant challenge in PROTAC development is their tendency to have high molecular weights and lipophilicity, often violating Lipinski's "rule of five". This can lead to poor aqueous solubility, hindering formulation and oral bioavailability. The incorporation of PEG chains is a well-established strategy to increase the water solubility of PROTACs. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments. This enhanced solubility is crucial for both ease of handling in a laboratory setting and for improving pharmacokinetic profiles in vivo.

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is nuanced. While the hydrophilicity of PEG can in some cases impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be advantageous. PEG linkers are more inclined to adopt folded conformations compared to their more rigid alkyl counterparts. This "chameleon-like" effect can shield the polar surface area of the PROTAC, presenting a more compact and less polar structure that is more favorable for traversing the cell membrane. However, excessive PEGylation can lead to a decrease in cellular uptake, necessitating an empirical optimization of the number of PEG units for each PROTAC system.

Orchestrating the Ternary Complex

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase. The length of the PEG linker is a critical parameter that directly influences the geometry and stability of this complex.

-

Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.

-

Too long: Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. This can also lead to an increased "hook effect," where at high concentrations, the PROTAC preferentially forms binary complexes with either the POI or the E3 ligase, rather than the productive ternary complex.

Therefore, the optimal linker length is paramount for achieving efficient ubiquitination and subsequent degradation of the target protein. This is often quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum level of protein degradation) values.

Quantitative Impact of PEG Linker Length on PROTAC Performance

Systematic variation of the PEG linker length is a common and effective strategy to optimize PROTAC potency. The following tables summarize quantitative data from published studies, illustrating the impact of linker length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC 1 | 9 | >1000 | <20 |

| PROTAC 2 | 12 | ~100 | ~80 |

| PROTAC 3 | 16 | ~10 | >90 |

| PROTAC 4 | 19 | ~50 | ~85 |

| PROTAC 5 | 21 | ~100 | ~80 |

Data compiled from a study by Cyrus et al. and is illustrative. The study highlights that a 16-atom linker provided the optimal distance for efficient ERα degradation.

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC A | <12 | No degradation | 0 |

| PROTAC B | 12 | Submicromolar | >90 |

| PROTAC C | 21 | 3 | 96 |

| PROTAC D | 29 | 292 | 76 |

Data from a study by Arvinas, demonstrating that linkers between 12 and 29 atoms were effective, with a 21-atom linker showing the highest potency.

Table 3: Influence of PEG Linker Length on BRD4 Degradation

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC X | 0 PEG units | <0.5 µM | >90 |

| PROTAC Y | 1-2 PEG units | >5 µM | <50 |

| PROTAC Z | 4-5 PEG units | <0.5 µM | >90 |

This study on CRBN-based PROTACs for BRD4 shows a non-linear relationship, where both short and long linkers were effective, while intermediate lengths were not.

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis and evaluation of PEGylated PROTACs.

Protocol 1: General Synthesis of an Amide-Linked PROTAC with a PEG Linker